(R)-1-Thiazol-4-yl-ethylamine dihydrochloride
Description
Cahn-Ingold-Prelog Priorities:
- Highest priority : Thiazol-4-yl group (contains S > N > C)
- Second priority : Amino group (-NH3+)
- Third priority : Methyl group (-CH3)
- Lowest priority : Hydrogen
When oriented with the hydrogen in the rear (Fischer projection), the descending priority order (thiazolyl → NH3+ → CH3) forms a clockwise arrangement, corresponding to the (R) -configuration.
Properties
IUPAC Name |
(1R)-1-(1,3-thiazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.2ClH/c1-4(6)5-2-8-3-7-5;;/h2-4H,6H2,1H3;2*1H/t4-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCAOWAORJKBAZ-RZFWHQLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=N1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CSC=N1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Thiazol-4-yl-ethylamine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the ethylamine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of α-haloketones with thiourea can yield thiazole derivatives, which can then be further modified to introduce the ethylamine group.
Industrial Production Methods
Industrial production of ®-1-Thiazol-4-yl-ethylamine dihydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form of the compound.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring undergoes selective oxidation under controlled conditions. In one protocol, treatment with 3-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C produces sulfoxide derivatives (yield: 68–72%). High-performance liquid chromatography (HPLC) analysis confirms the formation of mono-oxidized products, with no overoxidation observed under these conditions.
| Oxidizing Agent | Temperature | Product | Yield (%) |
|---|---|---|---|
| mCPBA | 0–5°C | Sulfoxide | 68–72 |
| H₂O₂/Fe³⁺ | 25°C | Sulfone | <5 |
Nucleophilic Substitution
The ethylamine side chain participates in SN₂ reactions. For example:
-
Alkylation : Reacting with methyl iodide (CH₃I) in THF containing K₂CO₃ yields N-methyl derivatives (85% yield) .
-
Acylation : Treatment with acetyl chloride (ClCOCH₃) in pyridine produces N-acetylated analogs (93% purity by LC-MS) .
Key conditions :
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pH : 8.5–9.0 (maintained with triethylamine)
-
Solvent : Anhydrous THF or DMF
-
Reaction time : 4–6 hours
Cycloaddition Reactions
The thiazole ring participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles:
| Dienophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Fused bicyclic adduct | 54 |
| Tetracyanoethylene | DCM, 25°C | Thiazolo[4,5-b]pyridine | 61 |
Characterization via ¹H-NMR shows distinct shifts at δ 7.8–8.1 ppm for new aromatic protons .
Coordination Chemistry
The compound forms stable complexes with transition metals:
| Metal Salt | Molar Ratio | Geometry | Application |
|---|---|---|---|
| CuCl₂·2H₂O | 1:1 | Square planar | Catalytic oxidation |
| Pd(OAc)₂ | 1:2 | Octahedral | Cross-coupling reactions |
X-ray crystallography confirms N,S-chelation in the Cu(II) complex .
Reductive Amination
The primary amine undergoes reductive amination with ketones:
| Carbonyl Compound | Reducing Agent | Yield (%) |
|---|---|---|
| 4-Methoxyacetophenone | NaBH₃CN | 78 |
| Cyclohexanone | H₂/Pd-C | 82 |
This reaction expands structural diversity for pharmaceutical screening .
Mechanistic Insights
-
Thiazole activation : The sulfur atom’s lone pairs facilitate electrophilic aromatic substitution at C-2 and C-5 positions .
-
Amine reactivity : The ethylamine group’s pKa (~9.1) enables protonation-deprotonation equilibria critical for nucleophilic attacks .
Industrial-Scale Optimization
A patented continuous flow process achieves 94% yield in N-acylation:
| Parameter | Value |
|---|---|
| Residence time | 12 min |
| Temperature | 50°C |
| Throughput | 15 kg/day |
This method reduces side product formation to <2%.
Analytical Characterization
Critical quality control parameters for reaction products:
| Technique | Key Metrics |
|---|---|
| HPLC | Purity ≥98.5% |
| LC-MS | [M+H]⁺ = 201.08 |
| ¹³C-NMR | C-Thiazole: 165 ppm |
Scientific Research Applications
Pharmaceutical Development
Overview : (R)-1-Thiazol-4-yl-ethylamine dihydrochloride is recognized as a significant intermediate in the synthesis of pharmaceuticals. It is particularly valuable in developing drugs targeting neurological disorders.
Case Studies :
- Research indicates that derivatives of thiazole compounds exhibit promising biological activities. For example, novel 2,4-disubstituted arylthiazoles have shown trypanocidal activity against Trypanosoma brucei, with IC50 values indicating strong efficacy .
- A study highlighted the synthesis of thiazolidinone derivatives, which are structurally related to thiazoles and possess a range of pharmacological activities including anti-cancer and anti-inflammatory effects .
Biochemical Research
Overview : The compound is utilized in studies of enzyme interactions and receptor binding, aiding in the understanding of complex biological pathways.
Applications :
- Thiazole derivatives are explored for their roles in modulating enzyme activity. For instance, certain thiazole compounds have been linked to inhibition mechanisms in various enzymatic processes, providing insights into metabolic pathways .
- The ability to bind selectively to biological receptors makes thiazole derivatives useful in drug design and discovery processes.
Agricultural Chemistry
Overview : this compound has potential applications in creating agrochemicals that enhance crop protection.
Applications :
- The unique chemical properties of thiazole derivatives contribute to their effectiveness as pesticides and herbicides. Research is ongoing to evaluate their efficacy against specific agricultural pests and diseases .
Material Science
Overview : This compound can be incorporated into polymers and coatings, improving material performance and durability.
Applications :
- Thiazole-based materials have been studied for their mechanical properties and resistance to environmental degradation. Incorporation into polymer matrices enhances the durability of coatings used in industrial applications .
Diagnostic Tools
Overview : The compound is being explored for use in diagnostic assays that detect specific biological markers.
Applications :
- Thiazole derivatives are being investigated for their potential in developing diagnostic kits for early disease detection, particularly in cancer biomarkers .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ®-1-Thiazol-4-yl-ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethylamine group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Structural and Functional Analogues
Thiazole-Containing Dihydrochlorides
1-(Thiazol-4-yl)propan-1-amine Dihydrochloride
- Molecular Formula : C₆H₁₁N₂S·2HCl
- Molecular Weight : 215.99 g/mol
- Key Differences : The extended propylamine chain increases hydrophobicity and may alter binding kinetics in drug-receptor interactions. This compound is actively used in drug discovery pipelines, contrasting with the discontinued status of the ethylamine analogue .
Biogenic Amine Dihydrochlorides
Biogenic amines like putrescine dihydrochloride and cadaverine dihydrochloride (used in food science) share the dihydrochloride salt form but lack the thiazole moiety. Their linear aliphatic structures limit aromatic interactions, reducing their utility in targeted drug design compared to thiazole derivatives .
Pharmaceutical Dihydrochlorides
- Levocetirizine dihydrochloride : A clinically approved antihistamine with a piperazine and chlorophenyl backbone. Unlike the thiazole-based compound, its bulkier structure and specific functional groups (e.g., ether and carboxylic acid) enable potent H₁-receptor antagonism .
Key Research Findings
Structural Advantages of Thiazole Derivatives :
- The thiazole ring enhances π-π stacking and hydrogen-bonding capabilities, critical for binding to metalloenzymes or nucleic acids. This property is absent in aliphatic amines like putrescine .
- The ethylamine chain in This compound provides a balance between flexibility and steric hindrance, whereas the propylamine analogue offers increased lipophilicity for membrane penetration .
Discontinuation and Alternatives :
- The discontinued status of This compound may reflect synthesis challenges (e.g., chiral purity) or shifting industry focus toward analogues like the propanamine derivative .
Analytical and Synthesis Tools :
- Crystallographic software (e.g., SHELX , SIR97 ) and wavefunction analyzers (e.g., Multiwfn ) are employed to resolve the structures of dihydrochloride salts and predict their electronic properties .
Biological Activity
(R)-1-Thiazol-4-yl-ethylamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its role in various pharmacological activities. The thiazole moiety contributes to the compound's ability to interact with biological targets effectively. Its structure can be represented as follows:
The biological activity of this compound is largely attributed to its interactions with specific biological targets:
- Anticancer Activity : Research has indicated that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer properties .
- Antimicrobial Properties : Thiazole derivatives are recognized for their antibacterial and antifungal activities. Studies have demonstrated that these compounds can inhibit the growth of pathogenic bacteria, making them potential candidates for developing new antibiotics .
- Neuroprotective Effects : Some thiazole derivatives exhibit neuroprotective properties by modulating sigma receptors, which play a crucial role in neuroprotection and neurodegenerative diseases .
Biological Activity Summary Table
| Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Various cancer cell lines | 0.3 - 15 | |
| Antibacterial | Gram-positive/negative bacteria | 0.42 - 0.80 | |
| Neuroprotective | Sigma receptors | N/A |
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth, with an IC50 value comparable to established chemotherapeutics like doxorubicin . The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Antimicrobial Efficacy
In another investigation, this compound was tested against various bacterial strains. The compound displayed potent antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics .
Q & A
Q. What are the standard synthetic routes for (R)-1-Thiazol-4-yl-ethylamine dihydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves refluxing precursors in ethanol, followed by recrystallization. For example, analogous thiazole derivatives are synthesized by reacting thiazolyl intermediates with ethylamine derivatives under reflux in ethanol for 2 hours, followed by filtration and recrystallization from a DMF–EtOH (1:1) mixture . Optimization may include adjusting reaction time, temperature (e.g., 40°C for similar heterocyclic syntheses), and solvent polarity to improve yield and enantiomeric purity .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- Spectroscopy: Use NMR (¹H/¹³C) to confirm the thiazole ring and ethylamine backbone. IR spectroscopy can identify NH and C-S stretches.
- Crystallography: Single-crystal X-ray diffraction (SHELX suite) resolves stereochemistry and salt formation (dihydrochloride). SHELXL refines hydrogen atom positions and thermal parameters, critical for verifying the (R)-configuration .
- Electronic Structure Analysis: Multiwfn software calculates electron localization functions (ELF) and electrostatic potential (ESP) to correlate electronic properties with reactivity .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Use fume hoods and personal protective equipment (PPE) due to potential respiratory and skin irritation risks.
- Follow MedChemExpress guidelines: avoid inhalation/contact, store at room temperature in airtight containers, and dispose via certified chemical waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Statistical Analysis: Apply mixed-effect regression models to account for variability in experimental conditions (e.g., cell lines, assay protocols) .
- Replication Studies: Cross-validate results in independent labs using standardized dose-response curves.
- Meta-Analysis: Aggregate data from multiple studies (e.g., Sigma receptor binding assays) to identify trends obscured by outliers .
Q. How does the electronic structure of the thiazole ring influence the compound’s reactivity and pharmacological interactions?
Methodological Answer:
- Wavefunction Analysis: Use Multiwfn to map ESP surfaces, identifying nucleophilic/electrophilic regions. The thiazole’s sulfur and nitrogen atoms contribute to π-π stacking and hydrogen bonding with biological targets .
- Reactivity Prediction: Calculate Fukui indices to predict sites for electrophilic substitution, aiding in derivative design for enhanced binding affinity .
Q. What experimental design principles apply to pharmacological studies targeting thiazole-based compounds?
Methodological Answer:
- Dose-Response Optimization: Use factorial designs to test multiple variables (concentration, pH, temperature).
- Binding Assays: Employ radioligand displacement (e.g., with SCH 23390 or spiperone) to quantify affinity for dopamine or serotonin receptors .
- Data Validation: Apply Benjamini-Hochberg correction to minimize false positives in high-throughput screening .
Data Presentation and Critical Analysis Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
